molecular formula C19H15BrN4 B1683267 2,3,5-Triphenyltetrazolium bromide CAS No. 1096-80-6

2,3,5-Triphenyltetrazolium bromide

Cat. No.: B1683267
CAS No.: 1096-80-6
M. Wt: 379.3 g/mol
InChI Key: YZSUTKMFUHJPNB-UHFFFAOYSA-M
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Description

2,3,5-Triphenyltetrazolium bromide is a chemical compound with the molecular formula C19H15BrN4. It is commonly used as a redox indicator in various biochemical assays. This compound is particularly known for its ability to be reduced to a red formazan product, which is useful in assessing cell viability and metabolic activity.

Mechanism of Action

Target of Action

The primary target of 2,3,5-Triphenyltetrazolium Bromide (TTC) is the dehydrogenase enzymes present in living cells . These enzymes play a crucial role in the oxidation-reduction reactions within the cell, particularly in the mitochondria .

Mode of Action

TTC acts as an oxidation-reduction indicator . In its oxidized form, TTC is colorless. When it comes into contact with dehydrogenase enzymes in a living cell, it gets reduced to a deep red, water-insoluble compound known as formazan . This reduction process is facilitated by the dehydrogenase enzymes, especially those located in the mitochondria .

Biochemical Pathways

The reduction of TTC to formazan is a part of the cellular respiration process, specifically the electron transport chain in the mitochondria . The dehydrogenase enzymes involved in this process help in the transfer of electrons from various substrates to TTC, leading to its reduction .

Result of Action

The reduction of TTC to formazan results in a color change from colorless to deep red . This color change is used as an indicator of cellular viability and metabolic activity . In the context of tissue ischemia or infarction, viable tissues will appear red due to the presence of formazan, while infarcted or non-viable tissues will remain colorless due to the loss of dehydrogenase activity .

Action Environment

The action of TTC can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the reduction process . Furthermore, the concentration of TTC used can also affect the staining intensity, with a commonly used concentration being 2% (w/v) . The type of tissue or cell being tested may also require adjustments in the concentration of TTC used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenyltetrazolium bromide involves several steps:

    Synthesis of Phenylhydrazone: Phenylhydrazine is dissolved in 95% ethanol, and benzaldehyde is added. The mixture is refluxed in a water bath for 1 hour to obtain phenylhydrazone.

    Coupling Reaction: The phenylhydrazone is dissolved in pyridine and coupled with a diazonium salt of aniline.

    Formation of this compound: The coupled product is dissolved in methanol, and isoamyl nitrite is added. Hydrochloric acid gas is then bubbled through the solution, followed by heating in a water bath.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyltetrazolium bromide primarily undergoes reduction reactions. It is reduced by dehydrogenase enzymes in living cells to form a red formazan product. This reduction is a key feature that makes it useful as a redox indicator.

Common Reagents and Conditions

    Reagents: Common reagents include dehydrogenase enzymes, isoamyl nitrite, and hydrochloric acid.

    Conditions: The reduction reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major product formed from the reduction of this compound is 1,3,5-triphenylformazan, which is red and insoluble in water .

Scientific Research Applications

2,3,5-Triphenyltetrazolium bromide has a wide range of applications in scientific research:

    Biochemistry: Used as a redox indicator to assess cell viability and metabolic activity.

    Botany: Employed in seed viability tests to determine the health of seeds.

    Medicine: Utilized in histological studies to identify ischemic areas in tissues.

    Microbiology: Acts as an indicator of bacterial dehydrogenase activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Triphenyltetrazolium chloride
  • 2,3,5-Triphenyltetrazolium iodide
  • 2,3,5-Triphenyltetrazolium sulfate

Uniqueness

2,3,5-Triphenyltetrazolium bromide is unique due to its specific redox properties and its ability to form a distinct red formazan product upon reduction. This makes it particularly useful in assays where visual confirmation of cell viability is required .

Properties

IUPAC Name

2,3,5-triphenyltetrazol-2-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N4.BrH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSUTKMFUHJPNB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

902-00-1 (Parent)
Record name Triphenyltetrazolium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60892988
Record name 2,3,5-Triphenyltetrazolium bromide
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Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096-80-6
Record name 2,3,5-Triphenyltetrazolium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyltetrazolium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazolium, 2,3,5-triphenyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
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Record name 2,3,5-Triphenyltetrazolium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-triphenyltetrazolium bromide
Source European Chemicals Agency (ECHA)
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Record name TRIPHENYLTETRAZOLIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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